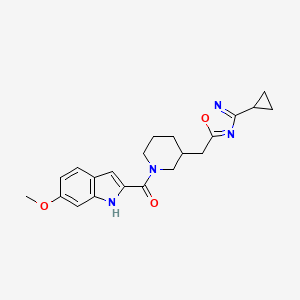![molecular formula C10H13N3S B2988193 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole CAS No. 302931-68-6](/img/structure/B2988193.png)
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole, also known as PIBT, is a benzotriazole derivative that has gained significant attention in scientific research due to its unique properties. PIBT has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is not fully understood. However, studies have suggested that 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has also been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of NF-κB, which is a key transcription factor involved in the inflammatory response. Furthermore, 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could be attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has been found to exhibit several biochemical and physiological effects. Studies have shown that 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers such as malondialdehyde. 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has also been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. Moreover, 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is its potent antioxidant, anti-inflammatory, and anticancer activities, which make it a promising candidate for the treatment of various diseases. Moreover, 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is its poor solubility in water, which could affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole. One of the potential areas of research is the development of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole-based drugs for the treatment of oxidative stress-related diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases. Another area of research is the investigation of the potential of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, further studies are needed to elucidate the mechanism of action of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole and its potential use in cancer therapy. Additionally, the development of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole derivatives with improved solubility and bioavailability could enhance its potential applications.
Conclusion
In conclusion, 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a promising compound with potent antioxidant, anti-inflammatory, and anticancer activities. Its unique properties make it a potential candidate for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole involves the reaction of 2-mercaptobenzotriazole with isopropyl chloroacetate in the presence of a base, followed by hydrogenation using palladium on carbon as a catalyst. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases. 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has exhibited anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(propan-2-ylsulfanylmethyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8(2)14-7-13-10-6-4-3-5-9(10)11-12-13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDIUFWEWPQMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCN1C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)

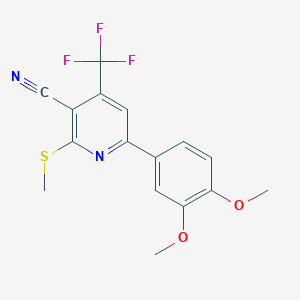
![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)
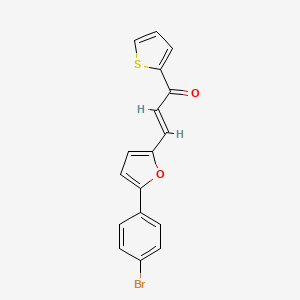
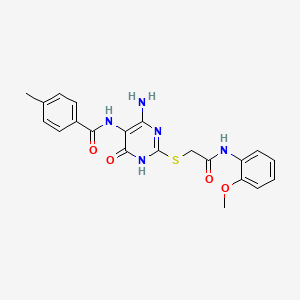

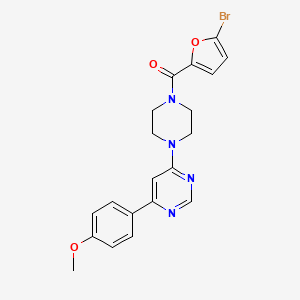

![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)
